molecular formula C21H19NO4S B12144479 3-hydroxy-1-(prop-2-en-1-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(prop-2-en-1-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12144479
M. Wt: 381.4 g/mol
InChI Key: SPCYXEXHAGYYJS-UHFFFAOYSA-N
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Description

“3-hydroxy-1-(prop-2-en-1-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features a pyrrol-2-one core structure This compound is characterized by the presence of multiple functional groups, including hydroxyl, allyl, phenyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-1-(prop-2-en-1-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxyl Group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Allylation and Phenylation: Allyl and phenyl groups can be introduced through substitution reactions using allyl halides and phenyl halides, respectively.

    Thiophenyl Group Addition: The thiophenyl group can be added via a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts like palladium or platinum to facilitate reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“3-hydroxy-1-(prop-2-en-1-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The allyl and phenyl groups can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.

Biology and Medicine

In biology and medicine, such compounds may exhibit biological activity, making them potential candidates for drug development. They can be studied for their effects on various biological pathways and targets.

Industry

In industry, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-hydroxy-1-(prop-2-en-1-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-(prop-2-en-1-yl)-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-1-(prop-2-en-1-yl)-5-[4-(methoxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of “3-hydroxy-1-(prop-2-en-1-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

4-hydroxy-2-(4-prop-2-enoxyphenyl)-1-prop-2-enyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H19NO4S/c1-3-11-22-18(14-7-9-15(10-8-14)26-12-4-2)17(20(24)21(22)25)19(23)16-6-5-13-27-16/h3-10,13,18,24H,1-2,11-12H2

InChI Key

SPCYXEXHAGYYJS-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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